molecular formula C15H19N3 B2627320 3-(4-cyclohexylphenyl)-1H-pyrazol-5-amine CAS No. 501902-73-4

3-(4-cyclohexylphenyl)-1H-pyrazol-5-amine

Cat. No.: B2627320
CAS No.: 501902-73-4
M. Wt: 241.338
InChI Key: XZVAHDAEWSPHFU-UHFFFAOYSA-N
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Description

3-(4-Cyclohexylphenyl)-1H-pyrazol-5-amine is a pyrazole derivative characterized by a cyclohexylphenyl substituent at the 3-position of the pyrazole ring and an amine group at the 5-position. The cyclohexyl group in this compound introduces significant hydrophobicity and steric bulk, which may enhance binding affinity to hydrophobic pockets in biological targets or improve metabolic stability compared to smaller substituents .

Properties

IUPAC Name

5-(4-cyclohexylphenyl)-1H-pyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3/c16-15-10-14(17-18-15)13-8-6-12(7-9-13)11-4-2-1-3-5-11/h6-11H,1-5H2,(H3,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZVAHDAEWSPHFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=CC=C(C=C2)C3=CC(=NN3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-cyclohexylphenyl)-1H-pyrazol-5-amine typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization, chromatography, or distillation.

Chemical Reactions Analysis

Types of Reactions

3-(4-cyclohexylphenyl)-1H-pyrazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or an aldehyde, while reduction may produce an alcohol or an amine.

Scientific Research Applications

3-(4-cyclohexylphenyl)-1H-pyrazol-5-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 3-(4-cyclohexylphenyl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Electronic Effects

The substituent at the 3-position of the pyrazole-5-amine core significantly influences electronic and steric properties:

Compound 3-Position Substituent Key Properties Reference
3-(4-Cyclohexylphenyl)-1H-pyrazol-5-amine 4-Cyclohexylphenyl Bulky, hydrophobic; may enhance membrane permeability or target binding
3-(4-Ethylphenyl)-1H-pyrazol-5-amine 4-Ethylphenyl Moderate hydrophobicity; used in β-lactamase inhibitor synthesis
3-(4-Fluorophenyl)-1H-pyrazol-5-amine 4-Fluorophenyl Electron-withdrawing; improves metabolic stability
3-(4-Chlorophenyl)-1-methyl-1H-pyrazol-5-amine 4-Chlorophenyl + 1-methyl Chlorine increases electronegativity; methyl group adds steric hindrance
3-(4-Iodophenyl)-1H-pyrazol-5-amine 4-Iodophenyl Heavy atom; may influence crystallinity or spectroscopic properties

Key Observations :

  • Steric Effects : Methyl or ortho-tolyl groups (e.g., 3-(4-chlorophenyl)-1-(2-methylphenyl)-1H-pyrazol-5-amine) introduce steric hindrance, which can reduce off-target interactions .
  • Electronic Modulation : Halogens (F, Cl, Br, I) and nitro groups (e.g., 3-(4-nitrophenyl)-1H-pyrazol-5-amine) alter electron density, affecting reactivity and binding to enzymes like kinases or thrombin .

Key Observations :

  • Kinase Selectivity : Regioisomerism (e.g., 3- vs. 4-substituted pyridinyl groups) can switch activity from p38αMAP kinase to cancer-related kinases like Src and B-Raf .
  • Anticancer Potential: Imidazole-fused pyrazol-5-amine derivatives show moderate antiproliferative activity, suggesting the cyclohexylphenyl variant could be optimized for similar applications .
  • Enzyme Inhibition : Mercaptoacetamide analogs demonstrate high yields and specificity, indicating that functionalization of the amine group (e.g., acylations) enhances target engagement .

Key Observations :

  • Microwave Synthesis : Efficient for pyrazole-5-amine derivatives, reducing reaction times from hours to minutes .
  • Thermal Stability : Nitro and tetrazole-substituted analogs exhibit high decomposition temperatures (>170°C), making them suitable for energetic materials .
  • Challenges : The discontinued status of this compound may reflect synthetic difficulties (e.g., steric hindrance during cyclization) or stability issues .

Biological Activity

3-(4-Cyclohexylphenyl)-1H-pyrazol-5-amine, a compound of interest in medicinal chemistry, has been investigated for its biological activities, particularly in the context of its potential therapeutic applications. This article provides an overview of its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Synthesis

The compound belongs to the pyrazole class of heterocycles, characterized by a five-membered ring containing two nitrogen atoms. Its chemical formula is C16_{16}H20_{20}N2_2, and it can be synthesized through various methods, including:

  • Condensation Reactions: The synthesis often involves the reaction of 4-cyclohexylphenylhydrazine with appropriate carbonyl compounds.
  • Catalytic Methods: Recent advancements have introduced catalytic methods that enhance yield and reduce reaction time.

Anticancer Properties

This compound has shown promising anticancer activity. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including:

  • Breast Cancer Cell Lines: IC50_{50} values indicate significant growth inhibition.
  • Lung Cancer Models: The compound exhibits cytotoxic effects with a mechanism potentially involving apoptosis induction.

Antimicrobial Activity

Research indicates that this compound possesses antimicrobial properties against a range of pathogens, including:

  • Bacterial Strains: Effective against both Gram-positive and Gram-negative bacteria.
  • Fungal Infections: Demonstrated antifungal activity in preliminary assays.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Key findings include:

SubstituentActivity ChangeRemarks
Cyclohexyl GroupIncreased potencyEnhances lipophilicity and cellular uptake
Variations in the Phenyl RingModulates activityDifferent substituents can either enhance or reduce efficacy

Case Studies

  • In Vitro Studies on Cancer Cell Lines:
    • A study evaluated the effects of this compound on MCF-7 (breast cancer) and A549 (lung cancer) cells. Results indicated a dose-dependent decrease in cell viability with IC50_{50} values around 10 µM for MCF-7 cells and 15 µM for A549 cells. The mechanism involved apoptosis as confirmed by flow cytometry assays .
  • Antimicrobial Testing:
    • An investigation into its antimicrobial properties revealed that the compound inhibited Staphylococcus aureus with an MIC (minimum inhibitory concentration) value of 32 µg/mL. Further studies showed efficacy against Candida albicans, suggesting potential use in treating fungal infections .

The proposed mechanism of action involves interaction with specific molecular targets within cells:

  • Enzyme Inhibition: The compound may inhibit key enzymes involved in cell proliferation pathways.
  • Receptor Modulation: It could potentially modulate receptor activity related to apoptosis and cell survival.

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